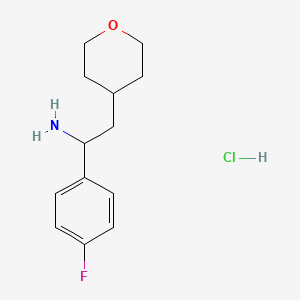

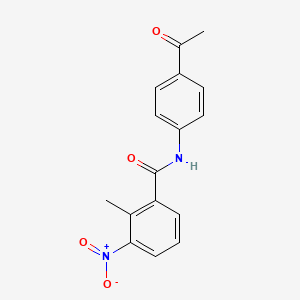

![molecular formula C9H8OS B2897164 3-Methylbenzo[b]thiophen-5-ol CAS No. 3610-07-9](/img/structure/B2897164.png)

3-Methylbenzo[b]thiophen-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

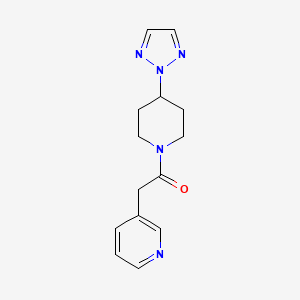

“3-Methylbenzo[b]thiophen-5-ol” is a chemical compound that belongs to the class of organic compounds known as benzothiophenes . It has a molecular weight of 151.21 .

Synthesis Analysis

The synthesis of thiophene derivatives, including “3-Methylbenzo[b]thiophen-5-ol”, often involves coupling reactions and electrophilic cyclization reactions . For instance, a series of thiophene incorporating pyrazolone moieties was synthesized via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one .Molecular Structure Analysis

The molecular structure of “3-Methylbenzo[b]thiophen-5-ol” is characterized by a benzothiophene core with a methyl group at the 3-position and a hydroxyl group at the 5-position .Chemical Reactions Analysis

The chemical reactions involving “3-Methylbenzo[b]thiophen-5-ol” and similar compounds often involve the formation of new bonds and the breaking of existing ones. For example, the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents is a known reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Halogenated Derivatives : 3-Methylbenzo[b]thiophen derivatives have been synthesized with various halogens, including fluorine, chlorine, and bromine. These derivatives were created using cyclization techniques involving halogenophenylthio acetones and polyphosphoric acid (Chapman, Clarke, & Sawhney, 1968).

Amino and Thiouronium Salts Synthesis : 3-Methylbenzo[b]thiophen has been used to create various amines and thiouronium salts. These compounds were developed by bromination, followed by reactions with different amines or thioureas (Chapman, Clarke, Gore, & Sharma, 1971).

Formation of Antidepressant Drugs : Benzo[b]thiophene derivatives have been developed as potential dual-action antidepressants, targeting 5-HT1A receptors and serotonin transporters. These were synthesized from 2-acetyl-3-methylbenzo[b]thiophene (Orus et al., 2002).

Preparation of Aldehydes : Aldehydes derived from benzo[b]thiophen, including 3-methylbenzo[b]thiophen, have been prepared using specific reagents like dichloromethyl butyl ether and titanium tetrachloride (Buu‐Hoï, Croisy, & Jacquignon, 1969).

Electrophilic Substitution Reactions : Studies have focused on the electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen and its 3-methyl derivative, exploring various reaction pathways and products (Clarke, Scrowston, & Sutton, 1973).

Bromination Reaction Selectivity : Investigations into the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene have provided insights into reaction mechanisms and selectivity influenced by the compound's structure (Wu, Pang, Tan, & Meng, 2013).

Potential Applications in Medicine and Material Science

Antitubulin Agents : A library of 3-(α-styryl)-benzo[b]thiophenes was synthesized and evaluated as potential antitubulin agents, indicating their utility in the development of new cancer therapies (Tréguier et al., 2014).

Photochromic Properties : Research on 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives has shown promising thermally irreversible and fatigue-resistant photochromic properties, indicating potential applications in material science (Uchida, Nakayama, & Irie, 1990).

Antioxidant Profile : A study on the antioxidant profile of 2,3-dihydrobenzo[b]thiophene-5-ol and its analogs has revealed their potential in medical applications due to their capacity to inhibit lipid peroxidation and other antioxidative properties (Malmström et al., 2001).

Safety and Hazards

Zukünftige Richtungen

Thiophene derivatives, including “3-Methylbenzo[b]thiophen-5-ol”, have been the subject of extensive research due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Eigenschaften

IUPAC Name |

3-methyl-1-benzothiophen-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIMCTLCAPRUCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzo[b]thiophen-5-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

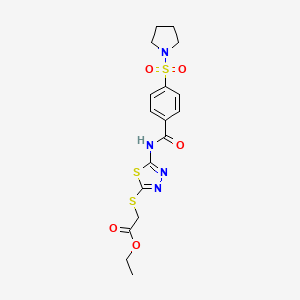

![7-(5-chloro-2-methylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2897083.png)

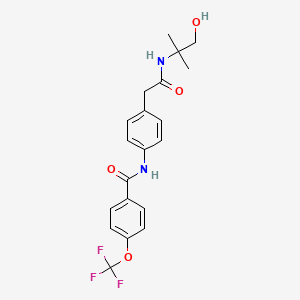

![4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2897093.png)

![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)